molecular formula C20H24N2O4S B2406061 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide CAS No. 946298-83-5

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

Cat. No. B2406061
M. Wt: 388.48
InChI Key: LIASSQVQPIZIMV-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, also known as EMQA, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Structural and Molecular Studies

Research on similar quinoline and amide derivatives has provided insights into their molecular and structural characteristics. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and related compounds have revealed different spatial orientations influencing their interaction with anions. These orientations, ranging from tweezer-like geometries to concave and S-shaped structures, are crucial for understanding the self-assembly and channel-like structures these molecules can form, potentially leading to applications in molecular recognition and sensor development (Kalita & Baruah, 2010).

Coordination Chemistry and Crystal Engineering

The self-assembly and crystal engineering aspects of amide derivatives, such as those seen in the salts and co-crystals of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, are of significant interest. These studies have provided valuable information on the crystal structures, demonstrating how weak interactions like C-H⋯π and C-H⋯O can lead to complex architectures. This knowledge is instrumental for designing new materials with desired properties, such as porosity or specific optical characteristics (Karmakar et al., 2009).

Antimicrobial and Antitubercular Applications

Quinoline-based amides have shown potential in antimicrobial applications, particularly against Mycobacterium tuberculosis. The 2-(quinolin-4-yloxy)acetamides, for example, have been highlighted for their potent in vitro inhibitory action against both drug-susceptible and drug-resistant strains of M. tuberculosis. These compounds have demonstrated low toxicity to mammalian cells and significant intracellular activity, indicating their potential as lead compounds for developing new antitubercular therapies (Pissinate et al., 2016).

Sensor Development and Analytical Applications

The development of chemosensors using quinoline and amide derivatives is another area of interest. These compounds can be designed to exhibit "off–on" fluorescence responses in the presence of specific ions or molecules. Such sensors are valuable for monitoring concentrations of biologically and environmentally relevant species, such as zinc ions, in various samples, including living cells and aqueous solutions. The mechanism of sensing and the reversibility of the sensor response, as demonstrated by compounds like 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, provide a foundation for developing practical detection systems (Park et al., 2015).

Drug Development and Pharmacology

Research into the pharmacological properties of compounds structurally related to 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has yielded promising results, particularly in the field of anti-inflammatory and antinociceptive drugs. For example, studies on N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate have demonstrated significant antinociceptive actions in various pain models, highlighting the potential for developing new pain management therapies (Porreca et al., 2006).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-18-10-6-15(7-11-18)13-20(23)21-17-9-8-16-5-4-12-22(19(16)14-17)27(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIASSQVQPIZIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

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